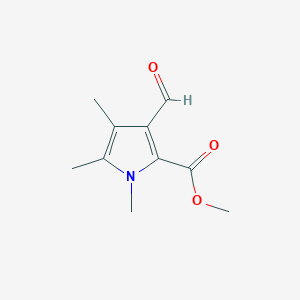
Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structural features, including a formyl group at the 3-position and methyl groups at the 1, 4, and 5 positions, along with a carboxylate ester group at the 2-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 2,5-dimethoxytetrahydrofuran with appropriate amines under acidic conditions . Another approach includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis, utilizing catalytic amounts of iron (III) chloride in water to achieve high yields under mild conditions . The process is optimized for scalability and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, particularly at the 2-position, with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products:
Oxidation: Methyl 3-carboxy-1,4,5-trimethyl-1H-pyrrole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate.
Substitution: Methyl 3-formyl-2-bromo-1,4,5-trimethyl-1H-pyrrole-2-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mecanismo De Acción
The mechanism of action of methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparación Con Compuestos Similares
1-Methyl-1H-pyrrole-2-carboxylate: Lacks the formyl and additional methyl groups, resulting in different reactivity and applications.
3-Formyl-1H-pyrrole-2-carboxylate: Lacks the methyl groups at the 1, 4, and 5 positions, affecting its steric and electronic properties.
2,5-Dimethyl-1H-pyrrole-3-carboxylate: Has methyl groups at different positions, leading to variations in chemical behavior.
Uniqueness: Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formyl and carboxylate ester groups enhances its versatility in synthetic and medicinal chemistry .
Propiedades
Número CAS |
138657-34-8 |
|---|---|
Fórmula molecular |
C10H13NO3 |
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
methyl 3-formyl-1,4,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-6-7(2)11(3)9(8(6)5-12)10(13)14-4/h5H,1-4H3 |
Clave InChI |
MRKRYXHSHWDMKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1C=O)C(=O)OC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



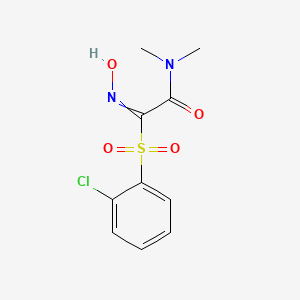
phosphane](/img/structure/B14269108.png)
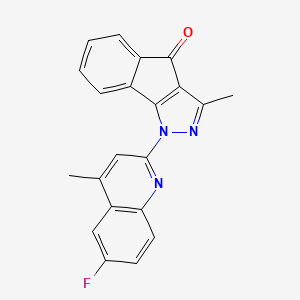
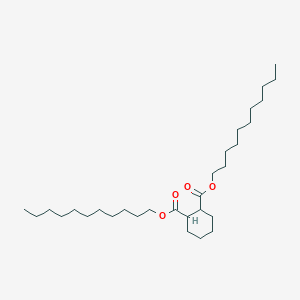

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)
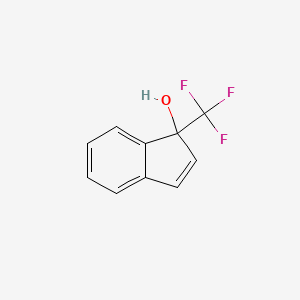
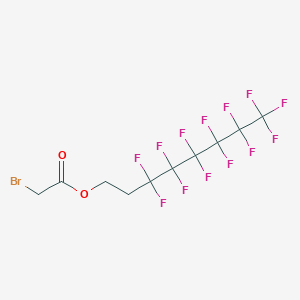

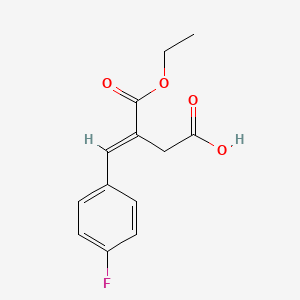
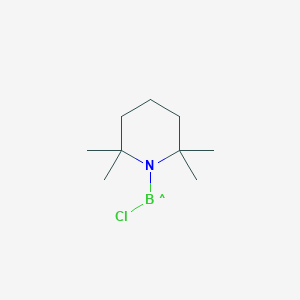
![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
